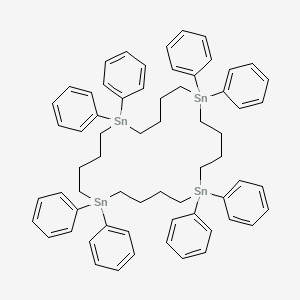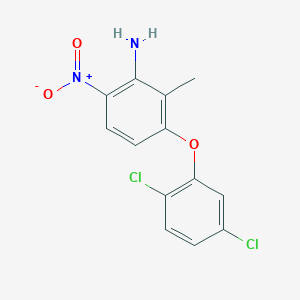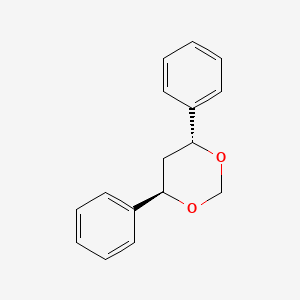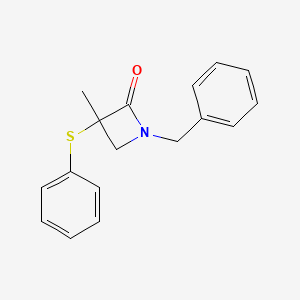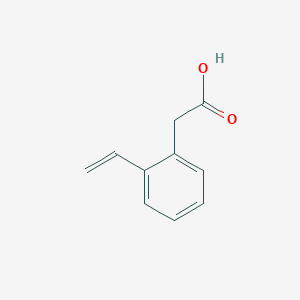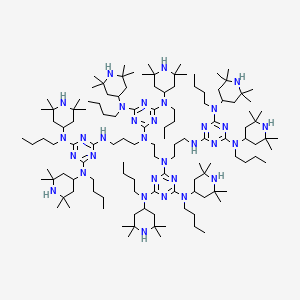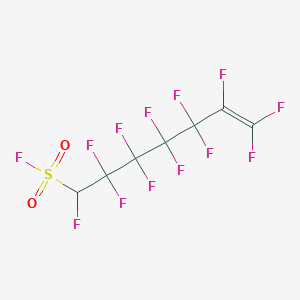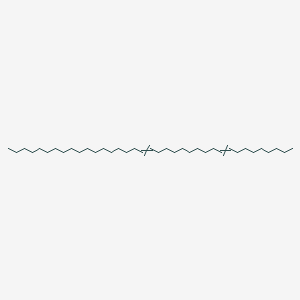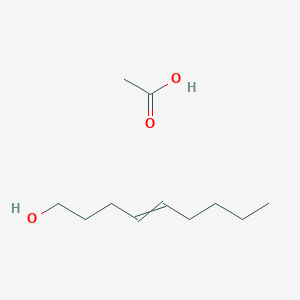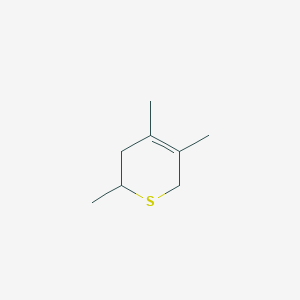
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a sulfur atom in its ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran typically involves cyclization reactions. One common method is the cyclization of appropriate diene precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
化学反应分析
Types of Reactions: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用机制
The mechanism of action of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing biochemical pathways. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
相似化合物的比较
- 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
- 2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde
Comparison: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
属性
CAS 编号 |
84040-20-0 |
|---|---|
分子式 |
C8H14S |
分子量 |
142.26 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-6-4-8(3)9-5-7(6)2/h8H,4-5H2,1-3H3 |
InChI 键 |
HCKCQFNCXGOEIR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=C(CS1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


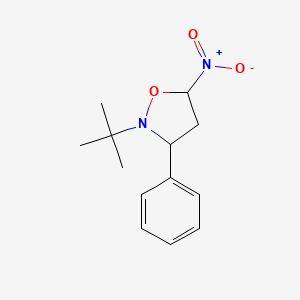
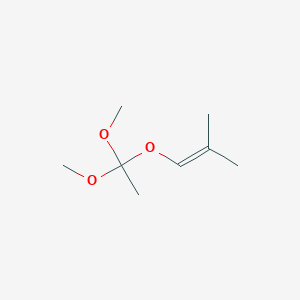
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
